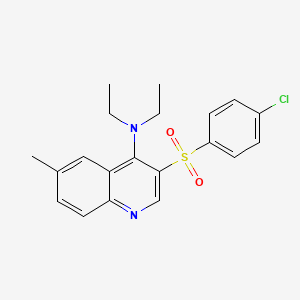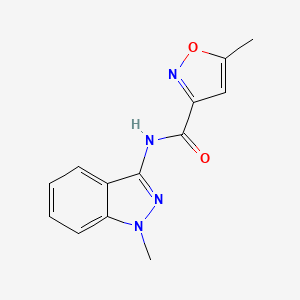
5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide, also known as MIH-3, is a small molecule that has been synthesized and studied for its potential use in scientific research. MIH-3 has been shown to have a unique mechanism of action that makes it a promising candidate for further investigation in various fields of study.
Applications De Recherche Scientifique
Synthesis and Transformations
- N-Methylation and Reduction : A study by El’chaninov, Aleksandrov, and Stepanov (2018) explored N-methylation of 5-nitro-1H-indazole, leading to a mixture of 1-methyl-5(6)-nitroindazoles. This process involved reduction and condensation reactions, showcasing the chemical versatility of indazole derivatives (El’chaninov et al., 2018).
Bioevaluation of Derivatives
- Antimicrobial Properties : Research on pyrrole derivatives, which share a structural similarity with 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide, highlighted their potential as antimicrobial agents. A study explored the synthesis of these derivatives and their effectiveness against various pathogens, showing the potential biomedical applications of similar compounds (Biointerface Research in Applied Chemistry, 2020).
Structural Studies and SAR Analysis
- Structure-Activity Relationships (SAR) : The SAR of 1H-1,2,3-triazole-4-carboxamides, a class of compounds structurally related to 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide, was investigated. These studies contribute to understanding how structural variations can influence the biological activities of these compounds (Pokhodylo et al., 2021).
Novel Synthesis Methods
- Innovative Synthesis Techniques : The development of novel synthesis methods for compounds similar to 5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide is crucial. Studies have reported efficient synthesis techniques for related compounds, expanding the methodologies available for producing such molecules (Prokopenko et al., 2010).
Propriétés
IUPAC Name |
5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-7-10(16-19-8)13(18)14-12-9-5-3-4-6-11(9)17(2)15-12/h3-7H,1-2H3,(H,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMMUXPTCRUHSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN(C3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-methylindazol-3-yl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

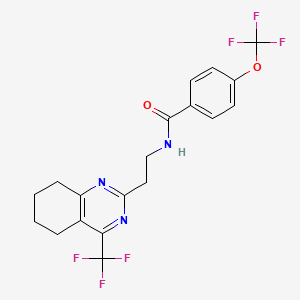
![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2412116.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)
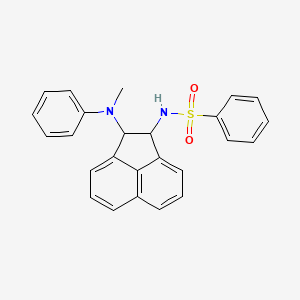
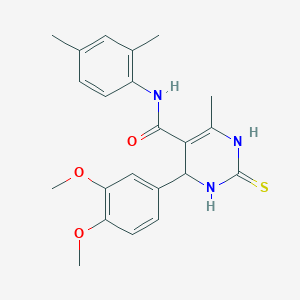
![9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2412122.png)
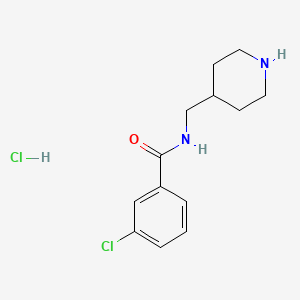
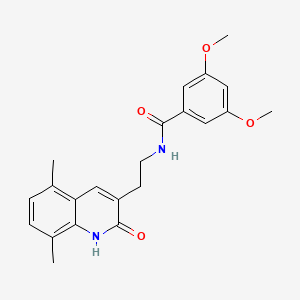
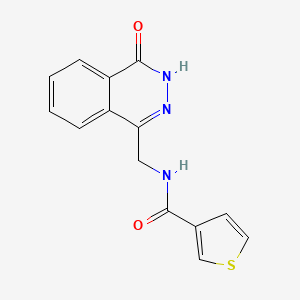
![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)
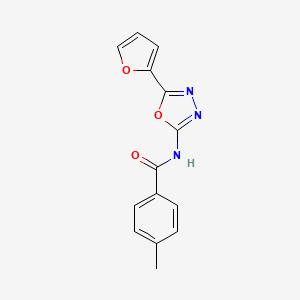
![Ethyl 4-{[({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2412132.png)
![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)
